(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
“(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione” is a mouthful, but let’s break it down This compound belongs to the class of pyrrolidine-2,3-diones, characterized by their pyrrolidine ring structure with two carbonyl groups
Chemical Formula: CHNO
IUPAC Name: this compound
Structure: !Compound Structure
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate starting materials. For example:
Aldol Condensation:
Mannich Reaction:
Industrial Production:: Industrial-scale production typically involves optimized versions of the above routes. Catalysts, solvents, and reaction conditions are carefully chosen for efficiency and yield.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form a quinone.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Oxidation: KMnO, HO
Reduction: NaBH, LiAlH
Substitution: AlCl, FeCl
- Oxidation: Quinone derivatives
- Reduction: Alcohols
- Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential antitumor and anti-inflammatory properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, potentially affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While there are related pyrrolidine-2,3-diones, this compound stands out due to its specific substitution pattern. Similar compounds include:
- Pyrrolidine-2,3-diones with different substituents on the phenyl ring.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO5/c1-27-13-7-12-23-19(16-10-6-11-17(14-16)28-2)18(21(25)22(23)26)20(24)15-8-4-3-5-9-15/h3-6,8-11,14,19,24H,7,12-13H2,1-2H3/b20-18+ |
InChI Key |
FDOWQEIOTAHRPK-CZIZESTLSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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